molecular formula C17H13N5O2S B4938991 3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4938991
M. Wt: 351.4 g/mol
InChI Key: JFQLTGHECCNRDH-UHFFFAOYSA-N
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Description

The compound 3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic molecule featuring a fused [1,2]oxazolo[5,4-b]pyridine core, substituted with a phenyl group at position 6 and a methyl group at position 2. The carboxamide group at position 4 is conjugated to a 5-methyl-1,3,4-thiadiazole ring via an imine linkage (E-configuration).

Crystallographic analysis of such compounds often employs programs like SHELX for structure refinement, which has been widely used for small-molecule and macromolecular crystallography due to its robustness and adaptability.

Properties

IUPAC Name

3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c1-9-14-12(15(23)19-17-21-20-10(2)25-17)8-13(18-16(14)24-22-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQLTGHECCNRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions.

    Construction of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving amino alcohols and carboxylic acids.

    Coupling with Pyridine Derivatives: The final step involves coupling the thiadiazole and oxazole intermediates with a pyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the thiadiazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of phosphoinositides, which in turn affects cell growth and survival pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Differences and Implications

  • Electron-Withdrawing vs.
  • Ring Systems: The fused oxazolopyridine in the target compound may enhance planar stacking interactions with biological targets (e.g., DNA topoisomerases) relative to non-fused systems like pyrrolidine.
  • Synthetic Complexity : The imine linkage in the target compound’s thiadiazole moiety introduces stereochemical considerations (E-configuration) absent in simpler amide-coupled analogues.

Research Findings and Trends

  • Crystallography: SHELX remains a cornerstone for resolving complex heterocyclic structures, though the target compound’s crystallization may require optimization of hydrogen-bond donors/acceptors.
  • Structure-Activity Relationships (SAR) : Thiadiazole and oxazolopyridine hybrids often exhibit enhanced bioactivity due to synergistic electronic effects. For example, chloro-substituted triazoles show stronger antimicrobial activity than methyl-substituted variants, suggesting the target compound’s methyl groups may prioritize metabolic stability over potency.
  • Solubility : The phenyl and methyl groups in the target compound likely reduce aqueous solubility compared to benzodioxin-containing analogues, necessitating formulation strategies for in vivo applications.

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